molecular formula C6H3BrN2O B2610231 4-Bromobenzo[c][1,2,5]oxadiazole CAS No. 35036-93-2

4-Bromobenzo[c][1,2,5]oxadiazole

Cat. No.: B2610231
CAS No.: 35036-93-2
M. Wt: 199.007
InChI Key: FXQKWDMHOOXMRV-UHFFFAOYSA-N
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Description

4-Bromobenzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C6H3BrN2O . It is used in the synthesis of light-emitting and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of this compound involves the functionalization of the preliminary prepared uncharged 1,2,4-oxadiazole system . Bromoderivatives of benzofused 1,2,5-thiadiazoles are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The electronic structure and delocalization in this compound were studied using X-ray diffraction analysis and ab initio calculations .


Chemical Reactions Analysis

The chemical reactions involving this compound are based on the functionalization of the preliminary prepared uncharged 1,2,4-oxadiazole system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 199.00 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 133 .

Scientific Research Applications

Antimicrobial and Antileishmanial Activity

4-Bromobenzo[c][1,2,5]oxadiazole derivatives have demonstrated significant antimicrobial and antileishmanial activities. For instance, a study on a synthesized compound containing 1,3,4-oxadiazole showed low effectiveness against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020). Similarly, benzimidazole derivatives containing oxadiazole rings exhibited antimicrobial properties and were effective against Gram-positive and Gram-negative bacteria, including M. smegmatis (Menteşe et al., 2015).

Biological Properties and Synthesis

Novel 1,3,4-oxadiazole derivatives, including those with this compound, have been synthesized and explored for their biological properties. These compounds have shown potential as anti-inflammatory, analgesic, and antibacterial agents with reduced ulcerogenic effects (Husain & Ajmal, 2009). Moreover, compounds incorporating oxadiazole units, such as 4-bromo-benzene-1,3,4-oxadiazole, have been synthesized for potential electro-optical applications due to their strong fluorescence properties (Cheng Yi-xiang, 2004).

Synthesis Methods

The synthesis of 1,3,4-oxadiazole derivatives, including this compound, often involves efficient and environmentally friendly methods. A study demonstrated the synthesis of these derivatives via a one-pot three-component reaction, highlighting the simplicity and high yields of the process (Jafari et al., 2015).

Mechanism of Action

Target of Action

4-Bromobenzo[c][1,2,5]oxadiazole is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . The primary targets of this compound are therefore the molecules involved in these photovoltaic processes.

Mode of Action

The mode of action of this compound involves its interaction with its targets in the photovoltaic process. By introducing electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets were constructed . The obtained F-CTF-3 nanosheet shows much higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic dyes and photovoltaic materials . The compound plays an important role as electron-withdrawing building blocks in the synthesis of these materials .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits high GI absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.18 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.33 .

Result of Action

The result of the action of this compound is the production of effective photovoltaic materials . The compound’s interaction with its targets leads to the formation of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which show much higher fluorescence quantum yield .

Future Directions

Future research on 4-Bromobenzo[c][1,2,5]oxadiazole could focus on its potential applications in the field of organic electronics and its role in the synthesis of dyes for photovoltaic materials . Additionally, the development of boron-based heterocycles as potential therapeutic agents is a promising area of research .

Properties

IUPAC Name

4-bromo-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQKWDMHOOXMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35036-93-2
Record name 4-bromo-2,1,3-benzoxadiazole
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